

# Spectroscopic data for 2-chloro-5-(trifluoromethyl)thiazole NMR

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## Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)thiazole
Cat. No.:	B1490627

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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of **2-chloro-5-(trifluoromethyl)thiazole**

## Introduction: The Significance of Fluorinated Thiazoles

**2-chloro-5-(trifluoromethyl)thiazole** is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. The thiazole ring is a privileged scaffold, appearing in numerous bioactive molecules, while the incorporation of a trifluoromethyl ( $\text{CF}_3$ ) group can dramatically enhance metabolic stability, lipophilicity, and binding affinity.<sup>[1]</sup> The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their exact structure in solution.

This guide provides a detailed analysis of the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectroscopic data expected for **2-chloro-5-(trifluoromethyl)thiazole**. As a senior application scientist, the focus will be not just on the data itself, but on the underlying principles and experimental considerations that lead to an unambiguous structural confirmation. We will explore the causal factors behind the observed chemical shifts and coupling constants and provide a robust, self-validating protocol for data acquisition.

## Molecular Structure and NMR-Active Nuclei

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The key NMR-active nuclei in **2-chloro-5-(trifluoromethyl)thiazole** are  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ , each providing a unique and complementary piece of the structural puzzle.

Caption: Molecular Structure of **2-chloro-5-(trifluoromethyl)thiazole**

## $^1\text{H}$ NMR Spectroscopic Analysis

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. In **2-chloro-5-(trifluoromethyl)thiazole**, there is only one proton, attached to the C4 position of the thiazole ring.

### Expected Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.0 - 8.5	Quartet (q)	$^4\text{JH-F} \approx 1\text{-}2 \text{ Hz}$

### Expert Interpretation and Causality

- Chemical Shift ( $\delta$ ): The single proton signal is expected to appear significantly downfield (8.0 - 8.5 ppm). This is a direct consequence of the anisotropic effect of the aromatic thiazole ring and the cumulative electron-withdrawing effects of the adjacent sulfur atom, the imine nitrogen, and the potent trifluoromethyl group at C5. These groups deshield the H-4 proton, reducing the local electron density and shifting its resonance to a higher frequency.
- Multiplicity: The signal for H-4 is predicted to be a quartet. This is not due to coupling with other protons (as there are none nearby) but rather through-space or through-bond coupling to the three equivalent fluorine atoms of the  $\text{CF}_3$  group. This four-bond coupling ( $^4\text{JH-F}$ ) is a hallmark of structures where a proton is ortho or in a similarly close spatial arrangement to a trifluoromethyl group on an aromatic ring. The resulting quartet follows the  $n+1$  rule, where  $n=3$  equivalent  $^{19}\text{F}$  nuclei.
- Coupling Constant (J): The magnitude of the  $^4\text{JH-F}$  coupling is typically small, around 1-2 Hz. While small, this splitting pattern is highly diagnostic and provides definitive evidence for the relative positioning of the proton and the  $\text{CF}_3$  group.

## <sup>13</sup>C NMR Spectroscopic Analysis

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of <sup>13</sup>C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon, unless C-F coupling is present.

## Expected Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C2	150 - 155	Singlet	-
C4	140 - 145	Quartet (q)	$^3\text{JC-F} \approx 4\text{-}6 \text{ Hz}$
C5	125 - 130	Quartet (q)	$^2\text{JC-F} \approx 30\text{-}40 \text{ Hz}$
$\text{CF}_3$	118 - 123	Quartet (q)	$^1\text{JC-F} \approx 270\text{-}280 \text{ Hz}$

## Expert Interpretation and Causality

- C2 (Chloro-substituted): This carbon is attached to two electronegative atoms (N and Cl) and the ring sulfur, placing its resonance significantly downfield (~150-155 ppm). It should appear as a sharp singlet in a proton-decoupled spectrum.
- C4 (Protonated): The C4 carbon, bonded to the single ring proton, is also deshielded by the ring electronics, with an expected shift of ~140-145 ppm. Crucially, this signal will appear as a small quartet due to a three-bond coupling ( $^3\text{JC-F}$ ) to the  $\text{CF}_3$  group.
- C5 ( $\text{CF}_3$ -substituted): This carbon's resonance is influenced by the direct attachment of the electron-withdrawing  $\text{CF}_3$  group. It will also be split into a quartet due to two-bond coupling ( $^2\text{JC-F}$ ) with a magnitude of approximately 30-40 Hz.
- $\text{CF}_3$  (Trifluoromethyl): The carbon of the trifluoromethyl group itself exhibits the most dramatic effect. Its signal will be a prominent quartet due to the very large one-bond coupling ( $^1\text{JC-F}$ ) of ~270-280 Hz. This large coupling constant is an unmistakable signature of a C-F bond.<sup>[2]</sup> Its chemical shift is typically observed around 120 ppm.

## <sup>19</sup>F NMR Spectroscopic Analysis

<sup>19</sup>F NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the <sup>19</sup>F nucleus.[1][3] It provides a clear window into the fluorine-containing part of the molecule.

## Expected Data

Fluorine	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CF <sub>3</sub>	-60 to -65	Doublet (d)	$^4J_{F-H} \approx 1-2$ Hz

Note: Chemical shifts

are referenced to

CFCI<sub>3</sub> at 0.00 ppm.

Negative values

indicate upfield shifts.

[4]

## Expert Interpretation and Causality

- Chemical Shift ( $\delta$ ): A trifluoromethyl group attached to an aromatic system typically resonates in the range of -60 to -65 ppm.[5] The exact position is sensitive to the electronic nature of the aromatic ring. The electron-deficient thiazole ring contributes to this specific chemical shift range.
- Multiplicity: In a proton-coupled <sup>19</sup>F spectrum, the signal for the three equivalent fluorine atoms will appear as a doublet. This is the reciprocal view of the H-4 splitting; the three fluorine nuclei are split by the single H-4 proton. The coupling constant will be identical to that observed in the <sup>1</sup>H spectrum ( $^4J_{F-H} \approx 1-2$  Hz). Observing this reciprocal coupling in both the <sup>1</sup>H and <sup>19</sup>F spectra provides irrefutable proof of the H-4 and CF<sub>3</sub> group's proximity.

## Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is designed for the comprehensive characterization of **2-chloro-5-(trifluoromethyl)thiazole**.

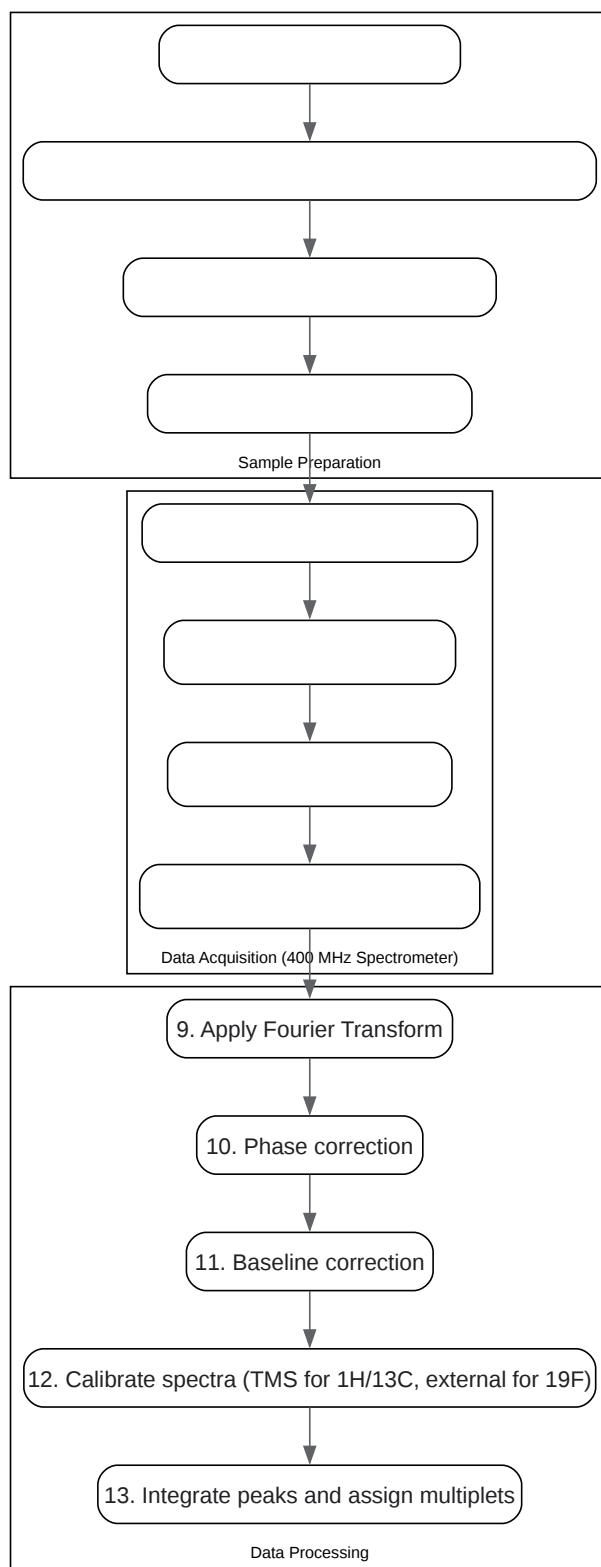


Figure 2. Standard Operating Procedure for NMR Analysis

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## Caption: Standard Operating Procedure for NMR Analysis

## Step-by-Step Methodology

- Sample Preparation:
  - Solvent Choice: Deuterated chloroform ( $\text{CDCl}_3$ ) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility,  $\text{DMSO-d}_6$  can be used.<sup>[6]</sup>
  - Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is standard for high-field NMR spectrometers.
  - Standard: Tetramethylsilane (TMS) is added as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR to reference the chemical shifts to 0.00 ppm. For  $^{19}\text{F}$  NMR, an external standard or the instrument's internal reference (calibrated to  $\text{CFCl}_3$ ) is used.
- Instrumental Setup & Acquisition:
  - Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
  - Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
  - $^1\text{H}$  Acquisition: A standard single-pulse experiment (e.g., Bruker's zg30) is used. A relaxation delay ( $d_1$ ) of 1-2 seconds and 16-32 scans (ns) are typically sufficient.
  - $^{19}\text{F}$  Acquisition: A standard pulse sequence with proton decoupling (e.g., zgig) can be used to obtain a singlet for chemical shift determination. To observe the H-F coupling, a non-decoupled spectrum should be acquired.
  - $^{13}\text{C}$  Acquisition: A standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30) is used to acquire the spectrum. Due to the low sensitivity of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for a good signal-to-noise ratio.
- Data Processing and Analysis:

- Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in positive absorption mode. The baseline is corrected to be flat and at zero intensity.
- Referencing: The spectrum is calibrated using the TMS signal ( $^1\text{H}$ ,  $^{13}\text{C}$ ) or the appropriate  $^{19}\text{F}$  reference.
- Peak Picking and Integration: Peaks are identified, and their integrals (for  $^1\text{H}$  NMR) are calculated to determine proton ratios.
- Coupling Constant Measurement: The distances between the split lines of a multiplet are measured in Hz to determine the J-coupling values.

## Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of **2-chloro-5-(trifluoromethyl)thiazole** is a textbook example of the synergy between multinuclear NMR techniques. The  $^1\text{H}$  NMR spectrum confirms the presence and electronic environment of the sole aromatic proton and, through its quartet multiplicity, establishes its spatial relationship to the  $\text{CF}_3$  group. The  $^{13}\text{C}$  NMR spectrum maps the carbon backbone, with characteristic shifts and C-F coupling constants confirming the positions of the chloro and trifluoromethyl substituents. Finally, the  $^{19}\text{F}$  NMR spectrum provides a highly sensitive and unambiguous signal for the trifluoromethyl group, with its multiplicity corroborating the H-F coupling observed in the proton spectrum. When acquired using a robust and validated protocol, this collective dataset provides unequivocal proof of structure, satisfying the rigorous demands of modern chemical research.

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